(S)-(+)-1-Amino-2-propanol

Description

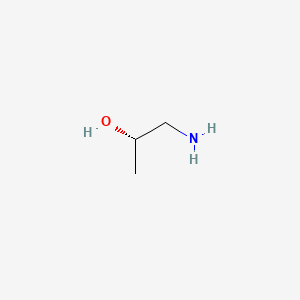

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-aminopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKKHQJGJAFBHI-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-17-9 | |

| Record name | (+)-1-Amino-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-1-Aminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-aminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-1-Amino-2-propanol chemical properties and structure

An In-depth Technical Guide to (S)-(+)-1-Amino-2-propanol: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral building blocks is paramount. This compound, a versatile chiral amino alcohol, serves as a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its specific stereochemistry is crucial for the efficacy and selectivity of the final drug products. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound, also known as (S)-alaninol, is a primary amine and a secondary alcohol. The "(S)" designation indicates the stereochemical configuration at the chiral center (the carbon atom bonded to the hydroxyl group), and the "(+)" signifies its dextrorotatory optical activity.

Molecular Structure:

-

Linear Formula: CH₃CH(OH)CH₂NH₂

-

SMILES String: C--INVALID-LINK--CN

The structure consists of a three-carbon propane backbone with an amino group (-NH₂) at position 1 and a hydroxyl group (-OH) at position 2. The carbon at position 2 is a stereocenter, giving rise to two enantiomers. This guide focuses on the (S)-enantiomer.

Quantitative Chemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 75.11 g/mol | [1][2] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [5] |

| Melting Point | 22-26 °C | [3][4][5][6] |

| Boiling Point | 160 °C | [3][4][5][6] |

| Density | 0.954 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.4437 | [3][4] |

| Specific Rotation | [α]20/D +18° to +24° | [3][4][5][6] |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Vapor Pressure | <1 mmHg at 20 °C | [3][4] |

| Vapor Density | 2.6 (vs air) | [3][4] |

| pKa | 12.92 ± 0.35 (Predicted) | [3][4] |

| Water Solubility | Soluble | [3][4][5][6] |

| Solubility in other solvents | Soluble in Ether, Acetone, Alcohol, Chloroform (Slightly), Methanol (Sparingly) | [3][4][5][6] |

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of pharmaceuticals.[7] Its stereospecificity is often a key determinant of a drug's pharmacological activity and can lead to improved efficacy and reduced side effects.[8] A notable application is in the development of HIV protease inhibitors, where the specific stereochemistry of the core structure is essential for binding to the viral enzyme.[9] It is also used as an intermediate in the synthesis of various other chiral drugs and in the development of biodegradable polymers.[7][8]

Caption: Role of this compound in the drug development pipeline.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.

Synthesis Protocol: Reduction of (S)-Alaninamide

A common laboratory-scale synthesis involves the reduction of an (S)-alanine derivative. One such method is the reduction of (S)-alaninamide using a reducing agent like lithium aluminum hydride (LAH).

Methodology:

-

Reaction Setup: A solution of the crude (S)-alaninamide is prepared in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution.

-

Reaction: The reaction mixture is allowed to stir at room temperature for a short period (e.g., 10 minutes) and then heated to a higher temperature (e.g., 55 °C) for an extended period (e.g., 18 hours) to ensure complete reduction.[10]

-

Quenching: After the reaction is complete, the mixture is cooled back to 0 °C, and the excess LAH is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

Workup and Purification: The resulting solids are filtered off, and the organic solvent is removed from the filtrate under reduced pressure. The crude this compound can then be purified by distillation.

Caption: A typical laboratory synthesis workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.

Methodology:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this analysis.[11][12]

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier is used. For standard UV detection, phosphoric acid can be used. For mass spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[11][12]

-

Detection: UV detection is a common method for analysis.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[11][12]

Caption: Workflow for the HPLC analysis of this compound.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this chemical. It is also combustible and should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The compound is hygroscopic and should be protected from moisture.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).[13]

References

- 1. scbt.com [scbt.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | 2799-17-9 [chemicalbook.com]

- 4. This compound CAS#: 2799-17-9 [m.chemicalbook.com]

- 5. This compound | 2799-17-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 2799-17-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. 1-Amino-2-propanol | SIELC Technologies [sielc.com]

- 13. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: Physical Properties of (S)-(+)-1-Amino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-1-Amino-2-propanol, a chiral amino alcohol of significant interest in pharmaceutical and chemical synthesis. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound, also known as (+)-isopropanolamine, is a versatile building block in asymmetric synthesis. Its physical characteristics are crucial for its handling, reaction optimization, and final product characterization.

| Property | Value |

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol |

| Appearance | Clear colorless to pale yellow liquid after melting |

| Melting Point | 24-26 °C (lit.)[1] |

| Boiling Point | 160 °C (lit.) at 760 mmHg[1] |

| Density | 0.954 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.4437 (lit.)[1] |

| Specific Rotation | [α]20/D +18° (c = 1.8 in H₂O)[1] [α]22/D +44.4° (c = 1.0 in methanol)[2] |

| pKa (Predicted) | 12.92 ± 0.35[3][4] |

| Vapor Pressure | <1 mmHg at 20 °C[3][4] |

| Vapor Density | 2.6 (vs air)[3][4] |

| Flash Point | 71 °C (160 °F) - closed cup[5] |

Solubility Profile

This compound exhibits high solubility in polar solvents due to the presence of both an amino and a hydroxyl functional group, which readily participate in hydrogen bonding.

| Solvent | Solubility |

| Water | Freely soluble / Highly soluble[3][6][7] |

| Methanol | Soluble |

| Ethanol | Soluble |

| Chloroform | Slightly soluble |

| Non-polar solvents | Poorly soluble[6] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures and may be adapted based on available instrumentation and specific sample requirements.

Determination of Melting Point (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range is indicative of a pure compound.

Procedure:

-

Ensure the this compound sample is crystalline. If it is in its liquid form at room temperature, it can be cooled to induce crystallization.

-

Finely powder a small amount of the solidified sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first signs of melting are observed (T1).

-

Record the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

Determination of Boiling Point (Micro Boiling Point Method)

This method is suitable for small sample volumes.

Procedure:

-

Place a few drops of this compound into a small test tube.

-

Invert a sealed-end capillary tube into the test tube so that the open end is submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a heating bath (e.g., an oil bath).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air expands and the vapor pressure of the liquid increases.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.

Procedure:

-

Prepare a solution of this compound of a known concentration (c, in g/mL) in a specified solvent (e.g., water or methanol).

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation using the formula: [α]Tλ = α / (l × c)

Synthetic and Metabolic Pathways

Synthesis Workflow

A common method for the synthesis of chiral 1-amino-2-propanol involves the ring-opening of a chiral epoxide. The following diagram illustrates a typical workflow for the synthesis of this compound from (S)-propylene oxide.

Metabolic Pathway

In biological systems, the enantiomer (R)-1-aminopropan-2-ol is known to be a precursor in the biosynthesis of cobalamin (Vitamin B₁₂) and can be metabolized to aminoacetone. The following diagram illustrates the enzymatic conversion of (R)-1-aminopropan-2-ol.

This guide provides essential physical property data and procedural outlines to assist researchers and developers in their work with this compound. For further details on specific applications or analytical methods, consulting peer-reviewed literature and specialized chemical databases is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Cas 78-96-6,Amino-2-propanol | lookchem [lookchem.com]

- 4. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 5. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-(+)-1-Amino-2-propanol (CAS: 2799-17-9)

Foreword: This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the physicochemical properties, synthesis, applications, and biological significance of (S)-(+)-1-Amino-2-propanol, a pivotal chiral building block in modern organic and medicinal chemistry.

Core Properties and Identification

This compound, also known as L-alaninol or (S)-(+)-isopropanolamine, is a chiral amino alcohol. Its structure, containing both a primary amine and a secondary alcohol, makes it a versatile intermediate in asymmetric synthesis.[1]

Table 1: Physicochemical and General Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 2799-17-9 | [1] |

| Molecular Formula | C₃H₉NO | [2] |

| Molecular Weight | 75.11 g/mol | [1] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | |

| Melting Point | 24-26 °C (lit.) | [1] |

| Boiling Point | 160 °C (lit.) | [1] |

| Density | 0.954 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.4437 (lit.) | [1] |

| Optical Activity ([α]20/D) | +18° (c = 1.8 in H₂O) | [1] |

| Vapor Pressure | <1 mmHg (20 °C) | [1] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [1] |

| Water Solubility | Soluble | [3] |

| logP (Octanol/Water) | -0.674 (Calculated) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Key data from ¹H NMR, IR, and Mass Spectrometry are summarized below.

Table 2: Key Spectroscopic Data for this compound

| Technique | Data Highlights | Reference(s) |

| ¹H NMR (CDCl₃) | δ 3.65-2.55 (m, 1H), 3.80-2.40 (br m, 3H), 2.65 (dd, J=12.7, 2.7 Hz, 1H), 2.44 (dd, J=12.7, 8.1 Hz, 1H), 1.06 (d, J=6.3 Hz, 3H). | [4] |

| ¹H NMR (Assigned) | δ 3.70 (m, 1H, CH-OH), 2.756 (dd, 1H, CH₂-N), 2.520 (dd, 1H, CH₂-N), 1.147 (d, 3H, CH₃). | [5] |

| IR Spectrum (Neat) | Key peaks indicative of O-H, N-H, and C-H stretching. | [6] |

| Mass Spectrum (EI) | Molecular Ion Peak (M⁺) and characteristic fragmentation patterns. | [2] |

Synthesis and Manufacturing

The enantiomerically pure form of 1-Amino-2-propanol is most commonly derived from the chiral pool, utilizing natural amino acids like L-alanine. Several synthetic routes have been established.

Table 3: Overview of Synthetic Methods

| Starting Material | Key Reagents | Typical Yield | Notes | Reference(s) |

| L-Alanine | Lithium Aluminium Hydride (LiAlH₄), THF | 70-77% | Direct reduction of the carboxylic acid.[7][8] | [7][8] |

| L-Alanine Ester HCl | Sodium Borohydride (NaBH₄) | High | Reduction of the ester is a common and effective method.[9][10] | [9][10] |

| (S)-(-)-lactamide | Lithium Aluminium Hydride (LiAlH₄) | 65% | A multi-step process involving amide reduction. | [4] |

| (S)-1-methoxy-2-propylamine | Hydrochloric Acid (HCl) | >50% | Involves cleavage of a methoxy group to form the alcohol.[11][12] | [11][12] |

Experimental Protocol: Reduction of L-Alanine with Lithium Aluminium Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of α-amino acids.[7][8]

Objective: To synthesize this compound (L-alaninol) from L-Alanine.

Materials:

-

L-Alanine (1.0 eq)

-

Lithium Aluminium Hydride (LiAlH₄) (approx. 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Potassium Carbonate Solution

-

Ice/water bath

-

Argon or Nitrogen atmosphere

Procedure:

-

Suspend Lithium Aluminium Hydride (2.0 eq) in anhydrous THF in a round-bottom flask under an inert argon atmosphere. Cool the suspension to 0 °C using an ice/water bath.

-

Add solid L-Alanine (1.0 eq) to the cooled LiAlH₄ suspension in small portions to control the initial exothermic reaction.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Maintain reflux overnight with stirring.

-

After the reaction is complete (monitored by TLC), cool the mixture to 0 °C in an ice/water bath.

-

Quenching: Cautiously and very slowly, add a saturated aqueous solution of potassium carbonate dropwise to the reaction mixture to quench the excess LiAlH₄. This is a highly exothermic step and generates hydrogen gas.

-

Once the quenching is complete, filter the resulting mixture to remove the aluminum salts.

-

Remove the solvent (THF) from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[7]

Caption: General workflow for the synthesis of L-Alaninol.

Applications in Research and Drug Development

The primary utility of this compound is as a chiral building block .[] Its pre-defined stereocenter is incorporated into larger, more complex molecules, ensuring the final product has the correct stereochemistry, which is critical for biological activity.

Key applications include:

-

Synthesis of HIV Integrase Inhibitors: It is a crucial intermediate in the synthesis of antiretroviral drugs like Cabotegravir and has been used in synthetic routes for related compounds like Dolutegravir.[14][15]

-

Cancer Therapeutics: It serves as a precursor for kinase inhibitors such as Encorafenib , used in the treatment of melanoma.

-

Antibiotics: It is an important intermediate for synthesizing broad-spectrum antibacterial drugs.

Caption: Incorporation of the chiral center into a final drug product.

Biological Role and Metabolism

While primarily used as a synthetic intermediate, this compound is also a metabolite in certain biological pathways. In Mycobacterium smegmatis, it is part of an aminoacetone utilization pathway.[16]

A specific enzyme, (S)-1-amino-2-propanol kinase (APK) , phosphorylates this compound. This is a key step in a metabolic microcompartment that processes potentially toxic aldehyde intermediates.[16][17] The pathway involves the reduction of aminoacetone to (S)-1-amino-2-propanol, followed by its phosphorylation and subsequent conversion to propionaldehyde by a phospho-lyase.[16][18]

Caption: Aminoacetone utilization pathway involving (S)-1-amino-2-propanol.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Proper handling and personal protective equipment are mandatory.

Table 4: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statement(s) | H314: Causes severe skin burns and eye damage. | [1][19] |

| Precautionary Statement(s) | Prevention: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).Storage: P405 (Store locked up). | [19][20] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., PVC), safety goggles/faceshield, protective clothing, respirator with appropriate filter if ventilation is inadequate. | [19][21] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[22] Do not use brass, copper, aluminum, or galvanized containers.[21] | [21][22] |

Handling Recommendations: Use in a well-ventilated area, preferably a fume hood. Handle under an inert atmosphere as the material can be air-sensitive.[22] Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated place in a tightly sealed container.[22][23]

References

- 1. This compound 97 2799-17-9 [sigmaaldrich.com]

- 2. 2-Propanol, 1-amino-, (S)- [webbook.nist.gov]

- 3. 2-Propanol, 1-amino-, (S)- (CAS 2799-17-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Amino-2-propanol(78-96-6) 1H NMR [m.chemicalbook.com]

- 6. 2-Propanol, 1-amino- [webbook.nist.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 10. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]

- 11. US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 12. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 14. US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor - Google Patents [patents.google.com]

- 15. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microbial metabolism of amino alcohols. 1-Aminopropan-2-ol and ethanolamine metabolism via propionaldehyde and acetaldehyde in a species of Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. fishersci.co.uk [fishersci.co.uk]

- 23. carlroth.com [carlroth.com]

Commercial Availability and Synthetic Applications of (S)-(+)-1-Amino-2-propanol: A Technical Guide

(S)-(+)-1-Amino-2-propanol is a crucial chiral building block in the pharmaceutical and chemical industries, prized for its role in the asymmetric synthesis of complex molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is readily available from a variety of chemical suppliers in various purities and quantities, catering to both research and development and large-scale manufacturing needs.

| Supplier | Purity | Available Quantities | CAS Number |

| Thermo Scientific Chemicals | ≥98% | 5 g | 2799-17-9[1] |

| Sigma-Aldrich | 97%, 98% | 1 g and larger | 2799-17-9[2] |

| Chem-Impex International | High Purity | Bulk and research quantities | Not Specified |

| Indian Suppliers (via ChemicalBook) | Various | Various | 2799-17-9[3] |

| Chemsavers Inc. (via eBay) | ≥99% | 1 g | 2799-17-9[4] |

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value |

| CAS Number | 2799-17-9[1] |

| Molecular Formula | C₃H₉NO[1] |

| Molecular Weight | 75.11 g/mol |

| Appearance | Clear colorless to light yellow liquid after melting[1] |

| Melting Point | 24-26 °C (lit.) |

| Boiling Point | 160 °C (lit.) |

| Density | 0.954 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.4437 (lit.) |

| Optical Activity | [α]20/D +18°, c = 1.8 in H₂O |

| Solubility | Soluble in water[4] |

| Flash Point | 71 °C (159.8 °F) - closed cup |

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is harmful if it comes into contact with skin.[5] Appropriate personal protective equipment (PPE), including face shields, gloves, and goggles, should be worn when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated place away from ignition sources.[5]

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a chiral precursor in the synthesis of active pharmaceutical ingredients (APIs).[6][7] Its defined stereochemistry is critical for the biological activity of the final drug products.[7]

Synthesis of Levofloxacin

Levofloxacin, the levorotatory isomer of Ofloxacin, is a broad-spectrum fluoroquinolone antibiotic.[8] The synthesis of Levofloxacin utilizes this compound to establish the correct stereochemistry of the final molecule.[8][9][10]

The following protocol is based on a reported procedure for the synthesis of a key intermediate in the production of Levofloxacin.[8]

-

Reaction Setup: In a 500 ml three-necked round-bottom flask, charge 67 g of methyl 2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)-3-dimethylamino acrylate and 240 ml of methylene chloride.

-

Cooling: Stir the reaction mixture and cool it to a temperature of 10-15 °C.

-

Addition of Amine: Prepare a solution of 19 g of (S)-(+)-2-amino-1-propanol in 25 ml of methylene chloride. Add this solution to the reaction mixture dropwise over a period of 1 hour, maintaining the temperature at 10-15 °C.

-

Reaction: After the addition is complete, allow the reaction mass to warm to 25-30 °C and maintain it at this temperature for 4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting acrylate.

-

Work-up: Once the reaction is complete, add 200 ml of water to the reaction mixture. Extract the product into the methylene chloride layer.

-

Isolation: The resulting alanine derivative in the organic layer can then be taken forward to the next step of the synthesis.

Synthesis of Ofloxacin

Ofloxacin is the racemic mixture of Levofloxacin and its enantiomer.[8] this compound is specifically used for the synthesis of the enantiomerically pure Levofloxacin.[7] However, racemic 1-amino-2-propanol can be used in the synthesis of Ofloxacin.[11] The synthetic pathway is analogous to that of Levofloxacin, with the primary difference being the stereochemistry of the amino alcohol starting material.

N-Boc Protection of this compound

Protection of the amino group is a common step in the multi-step synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.

The following is a general procedure for the Boc protection of primary amines and can be adapted for this compound.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.

-

Addition of Reagents: To the solution, add triethylamine (1.1 eq) followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for several hours until the starting amine is consumed, as monitored by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product. Further purification can be performed by column chromatography if necessary.

Conclusion

This compound is a commercially accessible and highly valuable chiral intermediate for the pharmaceutical industry. Its availability in high purity and well-defined stereochemistry makes it an essential component in the synthesis of important drugs like Levofloxacin. The protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this versatile chemical.

References

- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. (S)-(+)-2-Amino-1-propanol 98 2749-11-3 [sigmaaldrich.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. This compound, 99+%, Certified, 1g | eBay [ebay.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. An Improved Process For The Preparation Of Levofloxacin [quickcompany.in]

- 9. DSpace at KIST: An improved synthesis of levofloxacin [pubs.kist.re.kr]

- 10. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]

- 11. An Improved Process For The Preparation Of Ofloxacin [quickcompany.in]

A Technical Guide to the Spectroscopic Analysis of (S)-(+)-1-Amino-2-propanol

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-(+)-1-Amino-2-propanol (CAS No: 2799-17-9). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and characterization of small organic molecules.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1]

Table 1: ¹H NMR Spectroscopic Data for 1-Amino-2-propanol (Data is representative of the racemic mixture, with minimal expected deviation for the (S)-enantiomer in a non-chiral solvent)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.15 | Doublet | - | -CH₃ |

| 2.26 | Doublet of Doublets | J = 12.6, 3.6 | -CH₂ (diastereotopic H) |

| 2.76 | Doublet of Doublets | J = 12.6, 8.0 | -CH₂ (diastereotopic H) |

| 3.70 | Multiplet | - | -CH |

| 5.26 | Broad Singlet | - | -OH, -NH₂ |

Source: Adapted from ChemicalBook data for Amino-2-propanol.[2]

Table 2: ¹³C NMR Spectroscopic Data for 1-Amino-2-propanol

| Chemical Shift (δ) ppm | Assignment |

| 21.3 | -CH₃ |

| 49.9 | -CH₂ |

| 66.5 | -CH |

Source: Adapted from ChemicalBook data for Amino-2-propanol.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational excitations of its bonds.[4] It is an effective tool for identifying the presence of specific functional groups.[5][6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 - 3280 | Strong, Broad | O-H and N-H stretching |

| 2960 - 2850 | Medium-Strong | C-H stretching (sp³) |

| 1590 | Medium | N-H bending (scissoring) |

| 1460 | Medium | C-H bending |

| 1080 | Strong | C-O stretching (secondary alcohol) |

| 1040 | Strong | C-N stretching |

Source: Data compiled from NIST and SpectraBase.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.[10]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 1-Amino-2-propanol

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 75 | ~2 | [M]⁺ (Molecular Ion) |

| 56 | ~10 | [M - H₂O - H]⁺ |

| 45 | ~15 | [CH₃-CH=OH]⁺ |

| 44 | ~100 | [CH₂=NH₂]⁺ (Base Peak) |

| 30 | ~40 | [CH₂=NH₂]⁺ |

Source: Data compiled from the NIST WebBook.[11][12]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small, liquid organic molecules like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Deuterium Oxide, D₂O) in a clean, dry vial.[13]

-

Transfer: Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[13]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Salt Plate Method: Place one drop of neat this compound onto a polished sodium chloride (NaCl) or potassium bromide (KBr) plate. Place a second plate on top to create a thin liquid film.[4]

-

ATR Method: Alternatively, place a small drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample and no preparation of salt plates.

-

-

Background Scan: Perform a background scan of the empty instrument (or clean ATR crystal) to record the atmospheric H₂O and CO₂ spectrum, which will be subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample into the instrument's sample holder and acquire the spectrum. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be optimized to avoid overloading the column and detector.

-

Instrumentation Setup (GC):

-

Injection: Inject a small volume (typically 1 µL) of the prepared solution into the gas chromatograph's heated injection port.

-

Separation: The compound travels through a capillary column (e.g., a nonpolar DB-5 or similar), separating it from any impurities based on boiling point and column interactions.

-

-

Instrumentation Setup (MS):

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For a volatile, small molecule, Electron Ionization (EI) is a common method.[14]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.[14]

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Acquisition: The mass spectrum is recorded across a specified mass range (e.g., m/z 10-200) for the duration of the chromatographic run.

Visualization of Analytical Workflow

The logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a chemical entity like this compound can be visualized as follows.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Amino-2-propanol(78-96-6) 1H NMR spectrum [chemicalbook.com]

- 3. Amino-2-propanol(78-96-6) 13C NMR spectrum [chemicalbook.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. Experimental Design [web.mit.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 2-Propanol, 1-amino- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Propanol, 1-amino- [webbook.nist.gov]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. 2-Propanol, 1-amino-, (S)- [webbook.nist.gov]

- 12. 2-Propanol, 1-amino- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

stability and storage conditions for (S)-(+)-1-Amino-2-propanol

An In-depth Technical Guide on the Stability and Storage of (S)-(+)-1-Amino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral amino alcohol, is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring its purity and stability is critical for its effective use. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It details the known degradation pathways, summarizes quantitative data from stability and degradation studies, and provides methodologies for relevant analytical procedures.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid after melting, with a slight ammonia-like odor.[1][2] It is hygroscopic and air-sensitive.[3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol [5] |

| Melting Point | 24-26 °C (lit.)[1][5] |

| Boiling Point | 160 °C (lit.)[1][5] |

| Density | 0.954 g/mL at 25 °C (lit.)[5] |

| Flash Point | 71 °C (159.8 °F) - closed cup[5] |

| Solubility | Soluble in water[1] |

| Optical Activity | [α]20/D +18°, c = 1.8 in H₂O[5] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

Storage Conditions

To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[6] The recommended storage temperature is between 2-8°C.[1] It should be kept in a tightly closed container,[3][7] and for enhanced stability, it can be stored under a nitrogen atmosphere.[3] Due to its hygroscopic nature, exposure to moisture should be avoided.[6]

Handling Precautions

This compound is corrosive and can cause severe skin burns and eye damage.[8][9][10] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.

Stability Profile and Degradation Pathways

This compound is considered stable under recommended storage conditions.[12] However, it is susceptible to degradation under certain conditions, primarily through thermal and oxidative pathways.

Incompatible Materials

Contact with incompatible materials can lead to degradation or hazardous reactions. These include:

-

Aldehydes, isocyanates, and organic anhydrides. [6]

-

Carbon dioxide: Reacts with CO₂ in the air.[6]

-

Metals: Corrosive to aluminum, copper, zinc, and their alloys.[2][6] Brass and copper containers or stirrers should not be used.[6]

Thermal Degradation

Studies on the thermal degradation of 1-amino-2-propanol, particularly in the context of CO₂ capture, have shown that it can degrade at elevated temperatures. The rate of degradation is influenced by temperature and the concentration of both the amine and dissolved CO₂.

Quantitative Data on Thermal Degradation:

Kinetic studies on the thermal degradation of 1-amino-2-propanol (A2P) in CO₂-loaded solutions were conducted at elevated temperatures to accelerate the process.[8][14]

| Temperature (°C) | Amine Concentration (M) | CO₂ Loading (mol CO₂/mol amine) | Degradation Rate Observations |

| 120, 135, 150 | 0.0 - 3.5 | 0.1 - 0.6 | Power-law rate equations were determined, with activation energies and pre-exponential factors calculated.[8][14] |

Oxidative Degradation

Oxidative degradation is a significant pathway, especially in the presence of oxygen and metal ions. Research has focused on its degradation in applications like CO₂ capture, where it is exposed to flue gas containing oxygen.

In one study, the oxidative degradation of 1-amino-2-propanol (1AP) was investigated, showing a 47.0% loss of the amine under specific experimental conditions.[3] The degradation can be inhibited by the addition of other amines like triethanolamine and N-methyldiethanolamine.[3]

Experimental Protocols

General Stability Testing Protocol

A general protocol for assessing the stability of this compound can be adapted from established guidelines for active pharmaceutical ingredients.[15]

-

Sample Preparation: At least three batches of this compound are packaged in containers that simulate the proposed storage system.

-

Storage Conditions: Samples are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Testing Intervals: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed.

-

Analytical Methods: Stability-indicating analytical methods, such as HPLC, are used to determine the purity of the substance and the presence of any degradation products.

Analytical Method for Purity Assessment

A reverse-phase HPLC method can be used for the analysis of 1-Amino-2-propanol.[7]

-

Column: Newcrom R1 HPLC column

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[7]

-

Detection: UV detector

An alternative method for analyzing 1-amino-2-propanol in air samples involves derivatization followed by LC-UV analysis:[9]

-

Sample Collection: Air is drawn through a glass sampling tube containing XAD-2 resin coated with 10% (w/w) 1-naphthylisothiocyanate (NITC).

-

Extraction: The sample is extracted with 2 mL of N,N-dimethylformamide (DMF).

-

Analysis: The extract is analyzed by LC with a UV detector.[9]

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for a typical stability study of this compound.

Potential Degradation Pathways

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Amino-2-propanol | SIELC Technologies [sielc.com]

- 8. scholars.uky.edu [scholars.uky.edu]

- 9. osha.gov [osha.gov]

- 10. researchgate.net [researchgate.net]

- 11. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

Toxicological Profile of (S)-(+)-1-Amino-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological data for (S)-(+)-1-Amino-2-propanol (CAS No. 2799-17-9). The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of acute and chronic toxicity, genotoxicity, and skin and eye irritation potential. Experimental methodologies for key studies are outlined to provide context for the presented data. Furthermore, this guide includes visualizations of a known metabolic pathway and a general experimental workflow to aid in the understanding of the compound's biological interactions and toxicological assessment. All quantitative data is presented in structured tables for ease of comparison and reference.

Introduction

This compound, also known as (S)-(+)-Isopropanolamine, is a chiral amino alcohol with a wide range of applications, including its use as a buffer, a solubilizer for oils and fats, and as an intermediate in the synthesis of various pharmaceutical compounds.[1] Given its potential for human exposure in both industrial and research settings, a thorough understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment in drug development. This guide consolidates available toxicological data, providing a centralized resource for professionals in the field.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for 1-Amino-2-propanol. It is important to note that some studies were conducted on the racemic mixture (±)-1-Amino-2-propanol, which is indicated where applicable.

Table 1: Acute Toxicity Data

| Test Type | Species | Route | LD50/LC50 | Reference |

| Acute Oral LD50 | Rat | Oral | 4.26 g/kg (racemic) | [1] |

| Acute Oral LD50 | Rat | Oral | 1715 mg/kg bw (racemic) | [2] |

| Acute Oral LD50 | Rat (male/female) | Oral | 2813 mg/kg bw (racemic) | [3] |

| Acute Oral LD50 | Mouse | Oral | 2100–4260 mg/kg bw (racemic) | [2] |

| Acute Oral LD50 | Guinea Pig | Oral | 2100–4260 mg/kg bw (racemic) | [2] |

| Acute Oral LD50 | Rabbit | Oral | 2100–4260 mg/kg bw (racemic) | [2] |

| Acute Dermal LD50 | Rabbit | Dermal | 1851 mg/kg bw (racemic) | [2][3] |

| Acute Inhalation | Rat | Inhalation | No deaths or toxic effects observed (racemic) | [2] |

Table 2: Repeated Dose Toxicity Data

| Study Duration | Species | Route | NOAEL | Effects Observed at Higher Doses | Guideline | Reference |

| 7 weeks | Wistar Rat | Oral (gavage) | Male: 300 mg/kg bw/day, Female: 1000 mg/kg bw/day (as hydrochloride salt) | Transient salivation, decreased hemoglobin and hematocrit levels in males at 1000 mg/kg bw/day. | OECD TG 422 | [2] |

| 45 days | B6C3F1 Mouse, F344 Rat | Inhalation | 75 ppm | No local or systemic toxicity observed. | Not Specified | [2] |

Table 3: Genotoxicity Data

| Test Type | System | Result | Guideline | Reference |

| Ames Test | In vitro (Salmonella typhimurium) | Negative | Not Specified | [2] |

| Mammalian Cell Gene Mutation Assay | In vitro | Negative | Not Specified | [2] |

| Mammalian Chromosome Aberration Test | In vitro | Negative | Not Specified | [2] |

| Gene Mutation Test | In vivo (Drosophila melanogaster) | Negative | Not Specified | [2] |

Table 4: Skin and Eye Irritation Data

| Test Type | Species | Observation | Classification | Reference |

| Skin Irritation/Corrosion | Rabbit | Severe skin corrosion with occlusive application. | Causes severe skin burns and eye damage. | [2] |

| Eye Irritation | Rabbit | Severe eye corrosion, irreversible corneal opacity. | Causes severe skin burns and eye damage. | [2] |

Experimental Protocols

This section provides an overview of the methodologies typically employed in the key toxicological studies cited in this guide.

Acute Oral Toxicity (OECD Guideline 401)

The acute oral toxicity of 1-Amino-2-propanol was likely determined following a protocol similar to the now-repealed OECD Test Guideline 401.

-

Principle: The test substance is administered in a single dose by gavage to groups of fasted experimental animals.

-

Test Animals: Typically, young adult rats of a single sex (or both sexes) are used.

-

Dosage: At least three dose levels are used, with the aim of identifying a dose that causes no mortality, a dose that causes 100% mortality, and one or more intermediate doses.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered using a stomach tube.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.

Skin Corrosion/Irritation (Based on OECD Guideline 404)

The skin corrosion and irritation potential of 1-Amino-2-propanol was assessed in rabbits.

-

Principle: A single dose of the test substance is applied to a small area of the animal's skin.

-

Test Animals: Albino rabbits with healthy, intact skin are used.

-

Procedure:

-

The fur is removed from a small area on the back of the rabbit.

-

0.5 mL of the liquid test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

-

The exposure period is typically 4 hours.

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

-

The severity of the skin reactions is scored according to a standardized scale.

-

Ames Test (Bacterial Reverse Mutation Assay - Based on OECD Guideline 471)

The genotoxic potential of 1-Amino-2-propanol was evaluated using the Ames test.

-

Principle: This in vitro assay uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) to detect point mutations.

-

Procedure:

-

The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

Plates are incubated for 48-72 hours.

-

Only bacteria that have undergone a reverse mutation to a prototrophic state (i.e., can now synthesize histidine) will grow and form colonies.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

Repeated Dose Oral Toxicity (OECD Guideline 422)

A 7-week oral gavage study was conducted to assess the repeated dose toxicity of the hydrochloride salt of isopropanolamine.

-

Principle: The test substance is administered daily by oral gavage to groups of animals for an extended period to assess cumulative toxicity.

-

Test Animals: Wistar rats (males and females) are typically used.

-

Dosage: At least three dose levels (low, intermediate, and high) and a control group are used.

-

Procedure:

-

Animals are dosed daily for at least 13 days before mating and throughout gestation for females.

-

Clinical observations, body weight, and food consumption are monitored throughout the study.

-

At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

A full necropsy is performed, and organs are weighed and examined for histopathological changes.

-

-

Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of (S)-1-Amino-2-propanol in Mycobacterium smegmatis

Recent research has elucidated a metabolic pathway for (S)-1-amino-2-propanol in Mycobacterium smegmatis. This pathway involves the phosphorylation of the amino alcohol by a specific kinase.

Caption: Proposed metabolic pathway for (S)-1-Amino-2-propanol in M. smegmatis.

General Workflow for In Vitro Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a compound using a battery of in vitro tests.

Caption: A simplified workflow for in vitro genotoxicity testing.

Conclusion

The available toxicological data for this compound and its racemic mixture indicate a moderate acute oral and dermal toxicity. The compound is corrosive to the skin and eyes, warranting strict handling precautions. Repeated dose studies have established a No-Observed-Adverse-Effect-Level, and a battery of genotoxicity tests have shown no evidence of mutagenic potential. The elucidated metabolic pathway in Mycobacterium smegmatis provides a starting point for understanding its biological degradation. This technical guide serves as a valuable resource for professionals requiring a consolidated and detailed overview of the toxicological profile of this compound. Further research could focus on more detailed mechanistic studies to fully characterize its toxicological properties.

References

(S)-(+)-1-Amino-2-propanol: A Comprehensive Technical Guide for Chiral Synthesis

(S)-(+)-1-Amino-2-propanol , also known as L-alaninol, is a versatile and highly valuable chiral building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a secondary alcohol on a chiral scaffold, makes it an indispensable tool for the asymmetric synthesis of a wide array of complex molecules, particularly pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow, viscous liquid at room temperature.[1] It is hygroscopic and should be stored in a tightly closed container in a cool, dry environment.[2] The compound is soluble in water and other polar organic solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2799-17-9 | |

| Molecular Formula | C₃H₉NO | |

| Molecular Weight | 75.11 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.954 g/mL at 25 °C | |

| Melting Point | 24-26 °C | |

| Boiling Point | 160 °C | |

| Refractive Index (n20/D) | 1.4437 | |

| Optical Activity ([α]20/D) | +18° (c = 1.8 in H₂O) | |

| Flash Point | 71 °C (closed cup) |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.96 (dd, 3H), 2.58 (br s, 3H, NH₂+OH), 2.87-2.97 (m, 1H), 3.15 (dd, 1H), 3.44 (ddd, 1H) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 19.4 (CH₃), 48.2 (CH), 67.8 (CH₂) | [1] |

| IR (Neat) | 3300, 1590 cm⁻¹ | [4] |

| Mass Spectrum (GC-MS) | Major fragments at m/z 44, 30, 75 | [5] |

Synthesis of this compound

The most common and practical methods for the synthesis of enantiomerically pure this compound involve the reduction of the readily available and inexpensive chiral precursor, L-alanine, or its corresponding esters.

Experimental Protocol: Reduction of L-Alanine using Lithium Aluminum Hydride

This protocol describes the direct reduction of L-alanine to L-alaninol.

Materials:

-

L-Alanine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated potassium carbonate solution

-

Argon or Nitrogen gas

-

Ice/water bath

Procedure:

-

Suspend lithium aluminum hydride (17 g, 0.43 mol) in dry THF (600 mL) under an inert atmosphere (argon) in a reaction vessel cooled to 0 °C using an ice/water bath.[1]

-

Slowly add solid L-Alanine (20 g, 0.22 mol) in small portions to the suspension.[1]

-

After the addition is complete, slowly warm the mixture to reflux and maintain for 12-16 hours (overnight).[1]

-

Cool the reaction mixture back to 0 °C with an ice/water bath.[1]

-

Very slowly and carefully quench the reaction by the dropwise addition of a saturated potassium carbonate solution (~100 mL) to decompose the excess LiAlH₄.[1]

-

Filter the resulting mixture to remove the aluminum salts.[1]

-

Remove the solvent from the filtrate under reduced pressure.[1]

-

Purify the residue by distillation under high vacuum to yield this compound. Expected yield is approximately 12.7 g (77%).[1]

Applications as a Chiral Building Block

This compound is a cornerstone in the asymmetric synthesis of numerous chiral molecules. Its primary applications include its use as a chiral auxiliary and as a precursor for the synthesis of chiral ligands for asymmetric catalysis and for direct incorporation into pharmaceutical active ingredients.

Synthesis of Chiral Oxazolines

Chiral oxazolines are important ligands in asymmetric catalysis. They can be readily synthesized from this compound and various carboxylic acids or their derivatives.

This protocol outlines a one-pot synthesis of 2-oxazolines from a carboxylic acid and this compound.

Materials:

-

Carboxylic acid (e.g., Benzoic acid)

-

This compound

-

Ynamide coupling reagent

-

Triflic acid (TfOH)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

In a reaction vessel, dissolve the carboxylic acid and this compound in an anhydrous solvent.

-

Add the ynamide coupling reagent to facilitate the in-situ formation of the N-(2-hydroxypropyl)amide intermediate.

-

Promote the dehydrative cyclization by adding a catalytic amount of triflic acid (TfOH).[6]

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to obtain the desired chiral oxazoline.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. DSpace at KIST: An improved synthesis of levofloxacin [pubs.kist.re.kr]

- 3. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

The Discovery and Enduring Legacy of (S)-(+)-1-Amino-2-propanol: A Chiral Keystone in Modern Chemistry

(S)-(+)-1-Amino-2-propanol , more commonly known in scientific literature as L-alaninol , stands as a cornerstone chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its journey from a derivative of a naturally occurring amino acid to a critical component in life-saving drugs is a testament to the advancements in stereoselective synthesis and the ever-growing demand for enantiomerically pure compounds. This in-depth technical guide explores the discovery, history, and evolving synthetic strategies for this versatile amino alcohol, providing researchers, scientists, and drug development professionals with a comprehensive overview of its significance.

A Historical Perspective: From Amino Acid to Chiral Auxiliary

The story of this compound is intrinsically linked to the exploration of the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources. L-alanine, one of the twenty proteinogenic amino acids, served as the logical and accessible starting material for the synthesis of its corresponding amino alcohol.

While the racemic form of 1-amino-2-propanol could be prepared by the addition of aqueous ammonia to propylene oxide, the stereospecific synthesis of the (S)-enantiomer was a crucial step for its application in asymmetric synthesis.[1] A pivotal moment in the history of L-alaninol came in 1948 , when the research group of Paul Karrer described the reduction of L-alanine esters to the corresponding amino alcohol.[2] This work, published in Helvetica Chimica Acta, laid the foundation for accessing this valuable chiral synthon from a natural and enantiomerically pure precursor.

Following this initial breakthrough, the development of more efficient and scalable synthetic methods became a key focus. The advent of powerful reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the mid-20th century provided more direct and higher-yielding routes from L-alanine and its derivatives.[3] In recent years, catalytic hydrogenation and biocatalytic methods have emerged as greener and more efficient alternatives, further solidifying the importance of L-alaninol in both academic and industrial settings.[3][4]

The significance of this compound was further amplified with its incorporation into the synthesis of major pharmaceutical drugs. It serves as a critical chiral intermediate in the production of the broad-spectrum antibiotic Levofloxacin and the antiretroviral drug Tenofovir , used in the treatment of HIV/AIDS.[5][6]

Key Milestones in the History of this compound

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound has been achieved through various methods, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as scale, cost, available equipment, and desired purity. The following table summarizes quantitative data for some of the most common synthetic approaches.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Specific Rotation [α]D | Key Advantages | Key Disadvantages |

| Reduction of L-alanine Ester | L-alanine ester | LiAlH₄ in THF | ~77 | >99 | +18° (c=1.8 in H₂O) | High yield and stereoretention. | Use of a hazardous and moisture-sensitive reagent. |

| Reduction of L-alanine Ester | L-alanine ester hydrochloride | NaBH₄ in ethanol/water | High and reproducible | >99 | Not consistently reported | Milder reaction conditions and readily available reagents. | Requires prior esterification of L-alanine.[7] |

| Catalytic Hydrogenation | L-alanine | H₂, Ru/C or Pt-ReOx/C catalyst, Phosphoric Acid | >95 | >99 | Not consistently reported | High yield and enantioselectivity, direct conversion.[4] | Requires high-pressure equipment and catalyst cost.[4] |

| Ring-opening of Chiral Epoxide | (S)-propylene oxide | Trifluoroacetamide, then hydrolysis | >90 | High | Not consistently reported | High yield and avoids chiral resolution.[6] | Requires access to enantiomerically pure epoxide. |

| Reduction of (S)-lactamide | (S)-(-)-lactamide | LiAlH₄ in THF | 65 | High | +44.4° (c=1.0 in methanol) | Utilizes a different chiral precursor.[8] | Moderate yield.[8] |

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these synthetic methods, the following are detailed protocols for two common laboratory-scale preparations of this compound.

Protocol 1: Reduction of L-alanine with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a robust method for the direct reduction of the carboxylic acid functionality of L-alanine.

Workflow Diagram:

Materials:

-

L-alanine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous solution of potassium carbonate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, suspend lithium aluminum hydride (2.0 molar equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add solid L-alanine (1.0 molar equivalent) in small portions to the stirred suspension, ensuring the temperature remains below 10°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

-

Maintain the reflux overnight (approximately 16 hours) to ensure complete reduction.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully and slowly add a saturated aqueous solution of potassium carbonate dropwise to quench the excess LiAlH₄. Caution: This is a highly exothermic reaction that produces hydrogen gas.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Protocol 2: Reduction of L-alanine Ethyl Ester Hydrochloride with Sodium Borohydride (NaBH₄)

This method offers a milder alternative to the LiAlH₄ reduction and is suitable for laboratories not equipped to handle highly pyrophoric reagents.

Workflow Diagram:

Materials:

-

L-alanine ethyl ester hydrochloride

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Acetone

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve sodium borohydride (3.0 molar equivalents) in cold water.[9]

-

In a separate flask, prepare a solution of L-alanine ethyl ester hydrochloride (1.0 molar equivalent) in ethanol.[9]

-

Slowly add the ethanolic solution of the ester to the aqueous NaBH₄ solution dropwise over several hours, maintaining the temperature at approximately 20°C.[9]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.[9]

-

Carefully quench the excess NaBH₄ by the slow addition of acetone until gas evolution ceases.

-

Add ethyl acetate to the reaction mixture to precipitate the inorganic salts.

-

Filter the precipitated salts.

-

Extract the aqueous layer of the filtrate with ethyl acetate.

-

Combine all the ethyl acetate layers and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain this compound.[9]

Conclusion

From its initial synthesis from a naturally occurring amino acid to its indispensable role in the production of modern pharmaceuticals, this compound, or L-alaninol, has had a profound impact on the field of organic chemistry. Its history is a clear illustration of the power of stereoselective synthesis and the continuous drive for more efficient and sustainable chemical processes. As a versatile chiral building block, L-alaninol will undoubtedly continue to be a valuable tool for researchers and drug development professionals in the creation of novel and complex molecules with significant biological activity.

References

- 1. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 2. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 3. joinbandbio.com [joinbandbio.com]

- 4. benchchem.com [benchchem.com]

- 5. An Improved Process For The Preparation Of Levofloxacin [quickcompany.in]

- 6. CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]

- 7. JPH06199747A - Production of l-alaninol - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for (S)-(+)-1-Amino-2-propanol as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Amino-2-propanol is a versatile chiral building block and ligand utilized in asymmetric synthesis to induce stereoselectivity in chemical reactions. Its utility stems from the presence of both an amino and a hydroxyl group, which can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. This document provides a detailed application note and a representative experimental protocol for its use as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.

While this compound is a foundational chiral amino alcohol, detailed and specific experimental protocols for its direct application as a ligand are not extensively documented in readily available literature, which often focuses on more complex derivatives. However, a general protocol can be adapted from procedures for structurally similar chiral amino alcohols.

Key Application: Enantioselective Alkylation of Aldehydes

A primary application of this compound is as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes. This reaction is a reliable method for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical industry. The ligand, in situ, forms a chiral catalyst with diethylzinc, which then coordinates the aldehyde and directs the addition of an ethyl group to one of the prochiral faces of the carbonyl group.

Illustrative Data Presentation

Due to the lack of a specific dataset for this compound in the searched literature, the following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes using a structurally similar, simple chiral amino alcohol ligand. This data is intended to be illustrative of the typical yields and enantioselectivities that can be expected in such reactions.

| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 92 |

| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 90 |

| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 93 |

| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 88 | 85 |

| 5 | Cinnamaldehyde | (R,E)-1-Phenylpent-1-en-3-ol | 85 | 88 |

| 6 | Hexanal | (R)-Octan-3-ol | 75 | 80 |

Experimental Protocols

Representative Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is adapted from general procedures for the enantioselective addition of diethylzinc to aldehydes using chiral amino alcohol ligands.

Objective: To synthesize (R)-1-phenyl-1-propanol with high enantioselectivity using this compound as a chiral ligand.

Materials:

-

This compound

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Formation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 10 mol%).

-

Add anhydrous toluene (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M in hexanes, 1.2 mmol, 2.4 equivalents) via syringe.

-

Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide catalyst.

-

-

Aldehyde Addition:

-

Slowly add freshly distilled benzaldehyde (0.5 mmol, 1.0 equivalent) to the catalyst solution at 0 °C.

-

Stir the reaction mixture at 0 °C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

-

Quenching and Work-up:

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl (5 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

-